BF844
Overview
Description
BF-844 is a chemical compound known for its potential to mitigate hearing loss in individuals with Usher Syndrome Type III, which is caused by mutations in the CLRN1 gene . This compound has shown promising results in both in vitro and in vivo studies, making it a significant focus of research in the field of genetic hearing loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BF-844 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The core structure of BF-844 is synthesized through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of BF-844 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity BF-844.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BF-844 undergoes various chemical reactions, including:
Oxidation: BF-844 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert BF-844 into its reduced forms.
Substitution: BF-844 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
BF-844 has a wide range of scientific research applications, including:
Chemistry: BF-844 is used as a model compound in studies of chemical reactions and mechanisms.
Biology: In biological research, BF-844 is used to study the effects of genetic mutations on hearing loss.
Medicine: BF-844 is being investigated for its potential therapeutic effects in treating hearing loss associated with Usher Syndrome Type III.
Industry: BF-844 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
BF-844 exerts its effects by stabilizing the CLRN1 protein, which is mutated in individuals with Usher Syndrome Type III. The compound facilitates the transport of the CLRN1 protein to the plasma membrane, thereby preserving its function. This mechanism helps mitigate the progressive hearing loss associated with the mutation .
Comparison with Similar Compounds
Similar Compounds
BF-844: Known for its ability to stabilize the CLRN1 protein.
Tetrafluoroborate: Used in similar ways in the laboratory as a weakly coordinating anion.
Hexafluorophosphate: More stable toward hydrolysis and other chemical reactions compared to BF-844.
Uniqueness
BF-844 is unique in its specific action on the CLRN1 protein, making it a valuable compound for studying and potentially treating Usher Syndrome Type III. Its ability to stabilize the CLRN1 protein and facilitate its transport to the plasma membrane sets it apart from other similar compounds .
Biological Activity
BF844 is a small molecule designed to mitigate hearing loss associated with Usher syndrome type 3 (USH3), specifically targeting the CLRN1 N48K mutation. This compound has shown promising results in preclinical studies, particularly in mouse models that replicate the progressive hearing loss characteristic of this genetic condition. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound primarily functions by stabilizing the misfolded CLRN1 N48K protein, enhancing its trafficking to the plasma membrane. This is critical because improper localization of CLRN1 contributes to auditory deficits in affected individuals. The compound interacts with heat shock proteins (HSPs), particularly HSP60 and HSP90, which are involved in protein folding and stabilization.
Inhibition of HSP Activity
- HSP60 Inhibition : this compound has demonstrated a significant inhibitory effect on HSP60, achieving approximately 87% inhibition at concentrations around 0.846 µM . This suggests that this compound's primary mechanism may involve disrupting the chaperone activity of HSP60, which is crucial for proper protein folding .
- HSP90 Inhibition : The compound moderately inhibits HSP90, with about 40% inhibition observed at higher molar excesses. However, this effect is less pronounced than that on HSP60, indicating that HSP90 inhibition may not be the main pathway through which this compound exerts its effects .
Mouse Model Studies
Research conducted using a mouse model for USH3 has shown that this compound effectively attenuates hearing loss:
- Dosing and Administration : this compound was administered intraperitoneally at doses of 3 mg/kg and 10 mg/kg to postnatal day 6 (P6) and day 20 (P20) mice, respectively. The area under the curve (AUC) for drug exposure was estimated to be around 7.5 μM.h for these doses .
- Auditory Brainstem Response (ABR) : Studies indicated that this compound-treated mice exhibited significantly improved ABR thresholds compared to untreated controls, demonstrating its potential to preserve auditory function .
Summary of Findings
Study Component | Result |
---|---|
Inhibition of HSP60 | 87% at 0.846 µM |
Inhibition of HSP90 | 40% at higher molar excess |
AUC Values in Mice | 7.5 μM.h estimated |
ABR Threshold Improvement | Significant reduction in thresholds in treated mice |
Clinical Implications
The implications of this compound extend beyond USH3 as it may also be applicable to other monogenic disorders caused by point mutations that destabilize protein products. The ability to stabilize such proteins could lead to broader therapeutic applications.
Future Directions
Further research is required to explore:
- The long-term efficacy and safety of this compound in larger animal models.
- Potential clinical trials for early intervention in at-risk populations identified through genetic screening.
- Mechanistic studies to fully elucidate the pathways through which this compound acts on cellular processes.
Properties
IUPAC Name |
1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNSCKMVODVWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404506-35-9 | |
Record name | BF-844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BF-844 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.